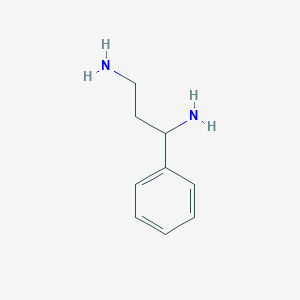

1-苯基丙烷-1,3-二胺

概述

描述

1-Phenylpropane-1,3-diamine is a chemical compound that is part of the broader class of 1,3-diamines, which are known for their significance in natural products and as building blocks in synthetic organic chemistry. These compounds are characterized by having two amine groups separated by a single carbon atom .

Synthesis Analysis

The synthesis of 1-Phenylpropane-1,3-diamine and related compounds can be achieved through various methods. A notable approach is the multi-enzymatic synthesis of phenylpropanolamines

科学研究应用

Metal-Directed Synthesis and DNA Interaction

- 该化合物已被用于金属导向合成,以产生具有潜在在催化和材料科学中应用的无环和大环配合物。例如,其铜(II) 配合物表现出适度的DNA裂解活性,暗示在生物化学和分子生物学中的应用 (Robertson et al., 2004)。

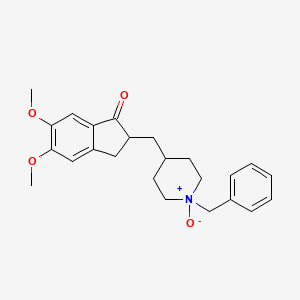

Calcimimetic Properties

- 1-苯基丙烷-1,3-二胺的衍生物显示出钙感受受体(CaSR)的钙拟态活性。这种活性表明在治疗与钙稳态相关的疾病中具有潜在的治疗应用 (Dauban et al., 2000)。

Asymmetric Synthesis

- 该化合物已被用于不对称合成,产生具有高对映选择性的手性1,2-二胺。这些二胺在各种不对称反应中作为配体或手性辅助剂,突显了它们在药物和精细化学品开发中的重要性 (Cho et al., 2019)。

Catalysis

- 1-苯基丙烷-1,3-二胺衍生物已被用作Cu(II)催化的Henry反应中的催化剂,实现了显著的化学产率和对映过量。这表明它们在生物活性分子合成的催化过程中的实用性 (Tydlitát等人,2015)。

Material Science

- 在材料科学领域,该二胺已被用于合成新的聚合物和聚酰亚胺,具有高热稳定性和有机溶剂溶解性等特性。这些材料在电子、涂料和先进复合材料等领域具有潜在应用 (Kausar et al., 2010)。

作用机制

Target of Action

1-Phenylpropane-1,3-diamine is a complex organic compound with potential applications in various industries . It’s important to note that the targets can vary depending on the specific application of the compound.

Mode of Action

It’s known that this compound belongs to the class of organic compounds known as diamines . Diamines are characterized by the presence of two amine groups, which are basic in nature and can react with acids to form salts . This property could play a role in its interaction with other molecules or targets.

Biochemical Pathways

It’s worth noting that diamines, in general, can participate in a variety of biochemical reactions due to their two reactive amine groups . They can act as intermediates in the synthesis of a wide range of compounds, including polymers, pharmaceuticals, and agrochemicals .

Result of Action

It’s known that diamines can participate in a variety of chemical reactions, potentially leading to various downstream effects depending on the specific context .

Action Environment

The action, efficacy, and stability of 1-Phenylpropane-1,3-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine groups, potentially influencing the compound’s reactivity . Additionally, temperature and solvent can also affect the compound’s stability and reactivity .

安全和危害

1-Phenylpropane-1,3-diamine is classified as a dangerous substance. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

属性

IUPAC Name |

1-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDPCRJUQLPMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515945 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4888-74-8 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

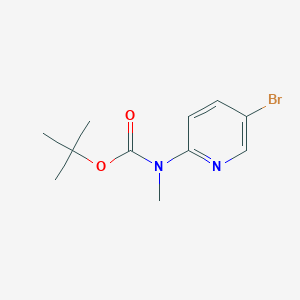

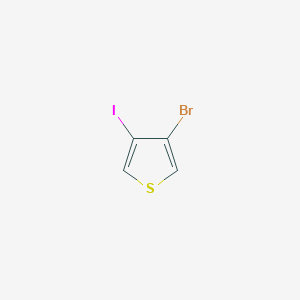

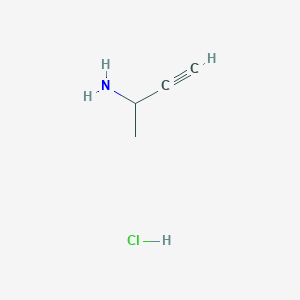

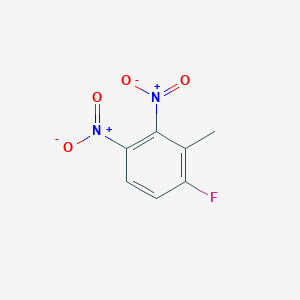

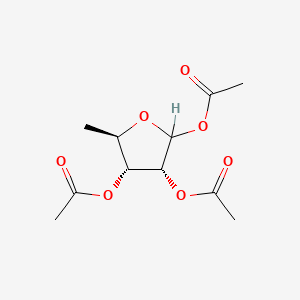

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

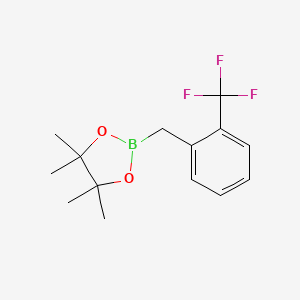

Q1: What is the significance of synthesizing organoboron compounds like those derived from N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine?

A1: Organoboron compounds are important intermediates in organic synthesis and have found various applications in fields like materials science and medicinal chemistry. The research highlights a specific example where N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine acts as a precursor for creating novel organoboron complexes. These complexes, characterized using X-ray crystallography [, ], provide valuable insights into the structural features and bonding properties of such derivatives. This knowledge contributes to a deeper understanding of organoboron chemistry and might pave the way for developing new compounds with tailored properties in the future.

Q2: How does the structure of the synthesized organoboron compounds relate to the starting compound, 1-phenylpropane-1,3-diamine?

A2: The research demonstrates that the reaction of N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine with oxybis(diphenylborane) leads to the formation of an open-chain hydroxylamine adduct of diphenylborinic acid [, ]. The 1-phenylpropane-1,3-diamine moiety becomes part of a larger cyclic structure through the coordination of its oxygen and nitrogen atoms to the boron center. This specific structural arrangement, confirmed by X-ray crystallography, highlights the ability of 1-phenylpropane-1,3-diamine derivatives to act as chelating ligands for boron-containing molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)